2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, thienyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid, followed by cyclization with an appropriate oxazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-Fluorophenyl)sulfonyl]amino]-N-[2-methyl-5-(4-thiomorpholinylsulfonyl)-3-thienyl]acetamide
- Thiazole derivatives : Compounds containing thiazole rings, which share some structural similarities with oxazole derivatives .
Uniqueness
2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H11FN2O4S3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H11FN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19) |
InChI Key |
LYLCVEYYSHAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.